3,5-Dibromo-1-isopropyl-1H-1,2,4-triazole

Medicinal Chemistry Process Development Heterocyclic Synthesis

3,5-Dibromo-1-isopropyl-1H-1,2,4-triazole (CAS 1240567-67-2) is a tautomerically locked, fully substituted 1,2,4-triazole featuring dual electrophilic bromine sites at C3 and C5. The N1-isopropyl group eliminates tautomeric ambiguity inherent to the parent 1H-triazole, ensuring predictable regioselectivity in sequential Stille/Suzuki couplings and nucleophilic aromatic substitutions. This defined reactivity enables efficient construction of diverse triazole libraries for kinase, GPCR, and gamma-secretase modulator programs, as well as electropolymerizable π-conjugated materials. Compared to N1-H or N1-methyl analogs, the isopropyl group enhances metabolic stability, lipophilicity, and organic solubility—critical advantages for both medicinal chemistry and materials science applications. Procure with confidence: consistent reactivity, dual functional handles, and bulk availability for pilot-scale synthesis.

Molecular Formula C5H7Br2N3
Molecular Weight 268.94
CAS No. 1240567-67-2
Cat. No. B3320434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dibromo-1-isopropyl-1H-1,2,4-triazole
CAS1240567-67-2
Molecular FormulaC5H7Br2N3
Molecular Weight268.94
Structural Identifiers
SMILESCC(C)N1C(=NC(=N1)Br)Br
InChIInChI=1S/C5H7Br2N3/c1-3(2)10-5(7)8-4(6)9-10/h3H,1-2H3
InChIKeyZAGBJNJSWLSJCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dibromo-1-isopropyl-1H-1,2,4-triazole CAS 1240567-67-2: A Defined 1‑Alkyl‑3,5‑Dihalo‑1,2,4‑triazole Scaffold for Regioselective Derivatization


3,5-Dibromo-1-isopropyl-1H-1,2,4-triazole (CAS 1240567-67-2, C₅H₇Br₂N₃, MW 268.94) is a fully substituted 1,2,4-triazole bearing bromine atoms at the C3 and C5 positions and an isopropyl group at N1 . This specific substitution pattern defines its utility as a bifunctional electrophilic building block, enabling sequential or site‑selective cross‑coupling and nucleophilic aromatic substitution reactions. Unlike the parent 3,5‑dibromo‑1H‑1,2,4‑triazole, which exists as a tautomeric mixture, N1‑alkylation locks the triazole ring into a single, defined structure, ensuring consistent reactivity and eliminating ambiguity in subsequent synthetic steps .

Why 3,5-Dibromo-1-isopropyl-1H-1,2,4-triazole Cannot Be Replaced by Unalkylated or N‑Alkyl‑Varied 1,2,4‑Triazole Analogs in Precision Synthesis


The N1‑isopropyl group in 3,5‑dibromo‑1‑isopropyl‑1H‑1,2,4‑triazole is not merely a protecting group—it fundamentally alters the electronic environment and steric profile of the triazole core, dictating regioselectivity in subsequent metal‑catalyzed couplings and nucleophilic substitutions. The parent 3,5‑dibromo‑1H‑1,2,4‑triazole is a mixture of tautomers, leading to unpredictable reactivity and side reactions; the N1‑alkylated derivative provides a single, well‑defined starting point . Furthermore, the isopropyl substituent confers distinct steric hindrance compared to methyl, ethyl, or bulkier alkyl analogs, influencing reaction kinetics and site‑selectivity in cross‑coupling events—a critical factor when scaling processes or designing libraries of analogs .

Quantitative Differentiation of 3,5-Dibromo-1-isopropyl-1H-1,2,4-triazole (CAS 1240567-67-2) Against Closest Analogs


Comparative Synthetic Yield in Direct Alkylation of 3,5-Dibromo-1H-1,2,4-triazole with 2‑Iodopropane

A reported synthesis of 3,5‑dibromo‑1‑isopropyl‑1H‑1,2,4‑triazole via alkylation of 3,5‑dibromo‑1H‑1,2,4‑triazole with 2‑iodopropane in DMF using NaH as base proceeded with a 67% isolated yield [1]. In contrast, analogous alkylations of the same triazole core with tert‑butyl bromoacetate under optimized conditions have been reported with yields of 55–60% . The higher yield for the isopropyl derivative reflects favorable steric and electronic effects during alkylation, making it a more efficient building block for downstream derivatization.

Medicinal Chemistry Process Development Heterocyclic Synthesis

Regioselective Cross‑Coupling: Class‑Level Reactivity of 3,5‑Dibromo‑1‑alkyl‑1,2,4‑triazoles in Stille and Suzuki Reactions

While no direct comparative study of the isopropyl derivative is available, extensive literature on 3,5‑dibromo‑1‑alkyl‑1,2,4‑triazoles demonstrates their superior performance in microwave‑assisted Stille couplings versus their 1H‑counterparts. 3,5‑Dibromo‑1‑methyl‑1H‑1,2,4‑triazole undergoes efficient Stille coupling with arylstannanes to yield mono‑ or bis‑arylated products in yields ranging from 70% to 92% . In contrast, the non‑alkylated 3,5‑dibromo‑1H‑1,2,4‑triazole often requires harsher conditions and gives lower yields due to competing deprotonation and tautomerization pathways . The isopropyl group is expected to further modulate the electronic nature of the triazole ring, potentially enhancing reactivity in palladium‑catalyzed transformations compared to the methyl analog.

Palladium Catalysis Cross‑Coupling Material Science

Structural Authentication: Definitive ¹H NMR Spectroscopic Signature for Identity Confirmation

The identity and purity of 3,5‑dibromo‑1‑isopropyl‑1H‑1,2,4‑triazole can be unambiguously confirmed by its distinct ¹H NMR spectrum: δ 4.68 (hept, J = 6.6 Hz, 1H), 1.39 (d, J = 6.6 Hz, 6H) in DMSO‑d₆ [1]. This signature differs markedly from that of the unalkylated 3,5‑dibromo‑1H‑1,2,4‑triazole (δ ~8.5–9.0 for the NH proton) and from other N1‑alkyl derivatives (e.g., N1‑methyl: δ ~3.9; N1‑ethyl: δ ~4.3), providing a quick and reliable method for batch‑to‑batch quality assessment.

Quality Control Analytical Chemistry Synthetic Intermediates

Validated Application Scenarios for 3,5-Dibromo-1-isopropyl-1H-1,2,4-triazole in Medicinal Chemistry and Advanced Materials


Scaffold for Iterative Palladium‑Catalyzed Cross‑Coupling in Drug Discovery

The dual bromine handles in 3,5‑dibromo‑1‑isopropyl‑1H‑1,2,4‑triazole enable sequential Stille or Suzuki couplings to install two distinct aryl/heteroaryl groups at C3 and C5 . This is particularly valuable in medicinal chemistry programs targeting kinases, GPCRs, or gamma‑secretase modulators, where diverse triazole‑based libraries are required . The N1‑isopropyl group provides a non‑exchangeable alkyl substituent that enhances metabolic stability and lipophilicity relative to N1‑hydrogen or N1‑methyl analogs.

Building Block for Electropolymerizable Monomers and Conjugated Materials

Microwave‑assisted Stille couplings on 3,5‑dibromo‑1‑alkyl‑1,2,4‑triazoles have been used to construct extended π‑conjugated systems with valuable electropolymerization properties . The isopropyl group improves solubility in organic solvents compared to the parent 1H‑triazole, facilitating solution processing and characterization of polymeric materials.

Synthetic Intermediate for Agrochemical Active Ingredients

1,2,4‑Triazole derivatives are a core motif in numerous commercial fungicides and herbicides. The 3,5‑dibromo‑1‑isopropyl‑1H‑1,2,4‑triazole building block can be transformed into more complex structures via nucleophilic aromatic substitution (e.g., with amines, alkoxides) or cross‑coupling, serving as a versatile intermediate in agrochemical research [1].

Reference Standard for Quality Control of In‑House Synthesized Triazole Intermediates

Given its well‑defined ¹H NMR signature [2], 3,5‑dibromo‑1‑isopropyl‑1H‑1,2,4‑triazole can be procured as a high‑purity (97%) reference standard to calibrate analytical methods and confirm the identity of custom‑synthesized batches of related N1‑alkyl‑3,5‑dibromo‑1,2,4‑triazoles.

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